p-Anisic acid, 4-chlorophenyl ester
Description
Structure
3D Structure
Properties
CAS No. |
29558-84-7 |
|---|---|
Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |
InChI Key |
NUUGTSDUQSAQIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-Chlorophenyl 4-methoxybenzoate chemical properties
4-Chlorophenyl 4-Methoxybenzoate: A Comprehensive Technical Guide on Synthesis, Properties, and Catalytic Applications
Executive Summary
In the realm of advanced organic synthesis and physical organic chemistry, aryl esters serve as critical intermediates and mechanistic probes. 4-Chlorophenyl 4-methoxybenzoate (CAS: 29558-84-7) is a highly specialized aryl ester characterized by a push-pull electronic system. The electron-donating methoxy group on the benzoyl moiety combined with the electron-withdrawing chloro group on the phenolic moiety creates a highly polarized ester linkage. This structural dichotomy makes it an ideal substrate for studying substituent effects (via Hammett plots) and a highly reactive acyl donor in transition-metal-catalyzed C–O bond activation workflows.
This whitepaper provides an authoritative, data-driven analysis of the physicochemical properties, validated synthetic methodologies, and advanced catalytic applications of 4-chlorophenyl 4-methoxybenzoate.
Chemical Architecture & Physicochemical Profiling
The reactivity of 4-chlorophenyl 4-methoxybenzoate is fundamentally dictated by its electronic distribution. The
Quantitative Data Summary
The following table consolidates the verified physicochemical and spectroscopic properties of the compound, essential for analytical verification during synthesis[2],[3],[4].
| Property | Value | Analytical Significance |
| Molecular Formula | C | Confirms elemental composition. |
| Molecular Weight | 262.69 g/mol | Required for stoichiometric calculations. |
| Melting Point | 97–99 °C | Primary indicator of bulk purity[4]. |
| LogP | ~3.50 | Indicates high lipophilicity, relevant for extraction[5]. |
| Validates the para-substitution patterns on both aromatic rings[3]. | ||
Validated Synthetic Methodologies
The synthesis of 4-chlorophenyl 4-methoxybenzoate can be approached via classical Schotten-Baumann conditions or modern, mild catalytic transesterification. The choice of pathway depends on the tolerance of other functional groups present in more complex derivatives.
Fig 1: Divergent synthetic pathways for 4-chlorophenyl 4-methoxybenzoate.
Protocol A: Mild Esterification via PPh /N-Chlorobenzotriazole Activation
Causality & Mechanism: Traditional esterification often relies on harsh acyl chlorides (e.g., SOCl
Step-by-Step Workflow:
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve triphenylphosphine (PPh
, 1.2 equiv) and N-chlorobenzotriazole (1.2 equiv) in anhydrous CH Cl (0.5 M). -
Activation: Stir the mixture at room temperature for 10 minutes until a pale yellow solution indicates the formation of the phosphonium complex.
-
Substrate Addition: Add 4-methoxybenzoic acid (1.0 equiv) in one portion. Stir for an additional 15 minutes to form the active acylphosphonium intermediate.
-
Nucleophilic Attack: Introduce 4-chlorophenol (1.0 equiv). Stir the reaction at room temperature. Monitor the consumption of the phenol via TLC (Hexanes/EtOAc, 4:1).
-
Quench & Extraction: Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer with CH Cl (3 × 15 mL). -
Purification: Dry the combined organic layers over anhydrous Na
SO , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the solid product (m.p. 97-99 °C)[4].
Protocol B: K CO -Catalyzed Transesterification
Causality & Mechanism: For late-stage functionalization, using primary amides as acyl donors provides a stable, atom-economical route. Potassium carbonate (K
Step-by-Step Workflow:
-
Reaction Setup: Charge a sealed tube with 4-methoxybenzamide (0.5 mmol), 4-chlorophenyl pivalate (0.25 mmol), and K
CO (20 mol%)[3]. -
Solvent Addition: Add anhydrous toluene (2.0 mL) to the mixture.
-
Thermal Activation: Seal the tube and heat the mixture in an oil bath at 110 °C for 12–24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic base.
-
Isolation: Concentrate the filtrate and purify via column chromatography to isolate the ester (Yield: ~76%)[3].
Advanced Catalytic Applications: Rhodium-Catalyzed Acyl Transfer
Aryl esters like 4-chlorophenyl 4-methoxybenzoate are not just end-products; they are powerful acyl donors in transition-metal catalysis. Specifically, they are utilized in Rhodium(I)-catalyzed equilibrium-shifting acyl transfer reactions[6].
The 4-chlorophenoxide moiety is an exceptional leaving group. When exposed to a Rh(I) catalyst (e.g., hydridotetrakis(triphenylphosphine)rhodium(I) with a dppe ligand), the metal center undergoes oxidative addition directly into the C(acyl)–O bond. This generates an Acyl-Rh(III)-aryloxide intermediate. By introducing a co-substrate (such as an acyl fluoride or thioester), the equilibrium can be strategically shifted to generate new, complex carbonyl compounds[6].
Fig 2: Rhodium-catalyzed acyl transfer mechanism via C-O bond activation.
References
-
The Royal Society of Chemistry (RSC). K2CO3-Catalyzed Transesterification for the Synthesis of esters Using Primary Amides as Acyl Donors. (Provides
H/ C NMR data and transesterification protocols). URL: [Link] -
SciELO / Journal of the Brazilian Chemical Society . Direct, rapid and convenient synthesis of esters and thioesters using PPh3/N-chlorobenzotriazole system. (Provides melting point data and mild esterification methodology). URL: [Link]
-
Molaid Chemical Database. 4-cyanophenyl 4-methoxybenzoate / Rhodium-catalyzed acyl transfer reactions.
C NMR studies). URL:[Link] -
Chemsrc . 4-Nitrophenyl 4-methoxybenzoate & Precursor Data (CAS: 29558-84-7). (Provides foundational physicochemical properties and LogP data). URL:[Link]
Sources
- 1. 4-cyanophenyl 4-methoxybenzoate - CAS号 74471-18-4 - 摩熵化学 [molaid.com]
- 2. 4-Nitrophenyl 4-methoxybenzoate | CAS#:7464-46-2 | Chemsrc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. scielo.br [scielo.br]
- 5. CAS#:88952-39-0 | 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | Chemsrc [chemsrc.com]
- 6. 4-cyanophenyl 4-methoxybenzoate - CAS号 74471-18-4 - 摩熵化学 [molaid.com]
Technical Whitepaper: Molecular Weight Determination and Synthesis of p-Anisic Acid 4-Chlorophenyl Ester
Executive Summary
p-Anisic acid 4-chlorophenyl ester (IUPAC: 4-chlorophenyl 4-methoxybenzoate; CAS: 29558-84-7) is a high-value aryl ester utilized extensively in pharmaceutical screening, materials science, and as a stable intermediate in complex organic synthesis[1]. Understanding its precise molecular weight, isotopic distribution, and structural properties is essential for accurate stoichiometric calculations, mass spectrometry (MS) validation, and downstream drug development workflows.
This whitepaper provides an in-depth analysis of the compound's molecular weight, details the causality behind its synthetic methodologies, and outlines a self-validating experimental protocol designed for high-yield laboratory production.
Chemical Identity & Molecular Weight Profiling
In drug metabolism and pharmacokinetics (DMPK) studies, the precise molecular weight of a compound dictates its diffusion rates, binding affinities, and detection parameters in high-resolution mass spectrometry (HRMS).
The molecular weight of p-Anisic acid 4-chlorophenyl ester is derived from its empirical formula, C₁₄H₁₁ClO₃ . According to IUPAC atomic weights[2], the average molecular weight is calculated as follows:
Table 1: Atomic Composition and Molecular Weight Calculation
| Element | Atomic Count | Average Atomic Mass ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 14 | 12.011 | 168.154 | 64.01% |
| Hydrogen (H) | 11 | 1.008 | 11.088 | 4.22% |
| Chlorine (Cl) | 1 | 35.453 | 35.453 | 13.50% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 18.27% |
| Total | 262.692 | 100.00% |
Table 2: Key Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-chlorophenyl 4-methoxybenzoate |
| Chemical Formula | C₁₄H₁₁ClO₃ |
| Average Molecular Weight | 262.69 g/mol |
| Monoisotopic Mass | 262.03967 g/mol |
| Melting Point | 97-99 °C[3] |
Expertise & Experience Insight: While the average molecular weight (262.69 g/mol ) is used for bulk stoichiometric calculations, the monoisotopic mass (262.03967 Da) is the critical target in MS analysis. Furthermore, the presence of the chlorine atom provides a distinct isotopic signature. Because chlorine naturally occurs as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, the mass spectrum will exhibit a characteristic [M+H]⁺ peak at m/z 263.04 and an[M+H+2]⁺ peak at m/z 265.04. This isotopic pattern serves as an internal diagnostic tool to confirm the structural integrity of the ester linkage during fragmentation.
Synthesis and Mechanistic Causality
The synthesis of p-Anisic acid 4-chlorophenyl ester requires the esterification of 4-methoxybenzoic acid (p-Anisic acid) with 4-chlorophenol[4].
Causality Behind Experimental Choices: Direct Fischer esterification (using an acid catalyst and heat) is highly inefficient for this reaction because phenols are exceptionally poor nucleophiles compared to aliphatic alcohols. To overcome this thermodynamic barrier, researchers must employ an acyl chloride intermediate or a carbodiimide-mediated coupling system (e.g., Steglich esterification).
The Steglich esterification—utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)—is the preferred route in drug development. DMAP acts as a superior acyl transfer catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This intermediate is electrophilic enough to be readily attacked by the weak nucleophile, 4-chlorophenol, driving the reaction to completion under mild, room-temperature conditions that prevent the cleavage of the sensitive methoxy group.
Experimental Protocol: Self-Validating Synthesis Workflow
To ensure scientific integrity, the following protocol incorporates self-validating checkpoints (visual cues, NMR, and MS) to guarantee the correct molecular weight and purity of the final product.
Step-by-Step Methodology: Steglich Esterification
-
Reagent Preparation: Dissolve 1.0 equivalent (152.15 mg, 1.0 mmol) of p-Anisic acid and 1.1 equivalents (141.4 mg, 1.1 mmol) of 4-chlorophenol in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis.
-
Catalyst Addition: Add 0.1 equivalents (12.2 mg, 0.1 mmol) of DMAP.
-
Validation Checkpoint: The solution must remain clear, indicating complete dissolution without premature side reactions.
-
-
Coupling Activation: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.1 equivalents (226.9 mg, 1.1 mmol) of DCC dissolved in 5 mL of DCM dropwise over 15 minutes.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint: The formation of a dense white precipitate (dicyclohexylurea, DCU) acts as a visual confirmation that the carboxylic acid has been successfully activated.
-
-
Filtration & Washing: Filter off the DCU byproduct through a Celite pad. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-chlorophenyl 4-methoxybenzoate as a crystalline solid (Melting Point: 97-99 °C)[3].
-
Final Validation (NMR & MS):
-
NMR: Confirm the structure via ¹H NMR (CDCl₃), ensuring the presence of characteristic methoxy protons at δ 3.90 ppm (s, 3H) and the ester carbonyl carbon at δ 163.9 ppm in ¹³C NMR[5].
-
LC-MS: Validate the molecular weight by identifying the[M+H]⁺ peak at m/z 263.04 and the[M+H+2]⁺ peak at m/z 265.04 (3:1 ratio).
-
Visualizations
Synthesis Workflow Diagram
Steglich esterification workflow for p-Anisic acid 4-chlorophenyl ester.
Mass Spectrometry Fragmentation Pathway
ESI-MS fragmentation pathway confirming the molecular weight and structure.
References
-
Title: Chemical Properties of p-Anisic acid, 3,4-dichlorophenyl ester - Cheméo (Includes p-Anisic acid, 4-chlorophenyl ester data) Source: Cheméo URL: [Link]
-
Title: K2CO3-Catalyzed Transesterification for the Synthesis of esters Using Primary Amides as Acyl Donors Source: The Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Direct, rapid and convenient synthesis of esters and thioesters using PPh3/N-chlorobenzotriazole system Source: SciELO URL: [Link]
-
Title: 4-Nitrophenyl 4-methoxybenzoate | CAS#:7464-46-2 | Chemsrc (Precursor and Downstream Analysis) Source: Chemsrc URL: [Link]
-
Title: 4-cyanophenyl 4-methoxybenzoate - CAS 74471-18-4 - Molaid Source: Molaid URL: [Link]
Sources
Comprehensive Technical Guide: p-Anisic Acid 4-Chlorophenyl Ester (mp 97–99 °C)
Executive Summary
p-Anisic acid 4-chlorophenyl ester (IUPAC: 4-chlorophenyl 4-methoxybenzoate) is a highly crystalline aryl ester utilized extensively as an intermediate in organic synthesis, materials science, and pharmaceutical development. The compound is characterized by a highly specific melting point of 97–99 °C , a narrow thermal window that serves as a critical benchmark for its crystalline purity and structural integrity[1].
From a mechanistic perspective, synthesizing this compound requires overcoming the dual electronic deactivation inherent to its precursors: the electron-donating methoxy group reduces the electrophilicity of the benzoic acid carbonyl, while the electron-withdrawing chloro group reduces the nucleophilicity of the phenolic hydroxyl. This guide details the physicochemical profiling, field-proven synthesis methodologies, and the thermodynamic logic behind its melting point validation.
Physicochemical Profiling & Spectroscopic Data
To establish a baseline for analytical verification, the quantitative data for 4-chlorophenyl 4-methoxybenzoate has been consolidated below. The spectroscopic data is derived from 2[2] and3[3].
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-Chlorophenyl 4-methoxybenzoate |
| Synonyms | p-Anisic acid 4-chlorophenyl ester; 4-chlorophenyl p-anisate |
| CAS Number | 29558-84-7 |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| Melting Point | 97–99 °C |
| Appearance | White crystalline solid |
Table 2: Spectroscopic Characterization (NMR & IR)
| Technique | Key Signals / Shifts |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.17-8.12 (m, 2H), 7.40 (d, J=8.8 Hz, 2H), 7.15 (d, J=8.8 Hz, 2H), 7.03-6.96 (m, 2H), 3.90 (s, 3H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 163.9, 149.5, 132.2, 131.0, 129.4, 123.0, 121.3, 113.8, 55.4 |
| FT-IR (KBr) | νmax 3015, 2982, 1727 (C=O ester), 1610, 1515, 1267 (C–O), 1072, 842 cm⁻¹ |
Synthesis Methodologies & Mechanistic Pathways
Because of the electronic mismatch between p-anisic acid and 4-chlorophenol, standard Fischer esterification is thermodynamically unfavorable. Synthesis requires active acyl intermediates. Below are two highly validated methodologies.
Workflow Visualization
Synthesis pathways of 4-chlorophenyl p-anisate highlighting key intermediates.
Protocol A: PPh₃/NCBT-Mediated Direct Esterification
This modern protocol, 1[1], utilizes N-chlorobenzotriazole (NCBT) and triphenylphosphine (PPh₃) to activate the carboxylic acid under neutral conditions, avoiding harsh chlorinating agents.
-
Causality: PPh₃ attacks the halogen of NCBT, forming a highly electrophilic phosphonium intermediate that rapidly reacts with p-anisic acid. This drives the reaction forward at room temperature without generating HCl gas.
-
Step-by-Step Procedure:
-
Activation: Dissolve p-anisic acid (1.0 mmol) and PPh₃ (1.2 mmol) in dry CH₂Cl₂ (5 mL). Slowly add NCBT (1.2 mmol) at room temperature. Stir for 10 minutes until the active acyloxyphosphonium complex forms.
-
Coupling: Add 4-chlorophenol (1.0 mmol) to the mixture. Stir the reaction at room temperature for 1–2 hours.
-
Workup: Quench with water, extract with CH₂Cl₂, and wash the organic layer with saturated NaHCO₃ to remove unreacted acid.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (EtOAc/petroleum ether) to yield the solid product[1].
-
Protocol B: K₂CO₃-Catalyzed Transesterification
An alternative route involves using primary amides as acyl donors. As detailed by the 2[2], transesterification of 4-methoxybenzamide with 4-chlorophenyl pivalate under K₂CO₃ catalysis yields the ester efficiently (76% yield)[2].
Melting Point Thermodynamics & Validation Logic
The target melting point of 97–99 °C is not merely a physical constant; it is a macroscopic manifestation of the compound's microscopic crystal lattice purity[1]. The planar p-anisyl and 4-chlorophenyl rings engage in highly ordered π-π stacking. Any unreacted 4-chlorophenol or p-anisic acid will intercalate into this lattice, disrupting intermolecular forces and causing a measurable freezing-point depression and peak broadening.
Validation Logic Visualization
Thermodynamic validation logic for melting point determination and purity assessment.
Self-Validating Protocol for MP Determination
To ensure absolute trustworthiness in the synthesized batch, the following self-validating system must be employed:
-
Sample Preparation: Following column chromatography, dissolve the solid in a minimal amount of hot ethanol. Add water dropwise until slight turbidity is observed, then allow it to cool slowly to room temperature to promote optimal crystal lattice formation.
-
Capillary Loading: Pulverize the dried crystals and load them into a glass capillary tube, packing tightly to a height of 2–3 mm to ensure uniform heat transfer.
-
Thermal Ramping: Insert the capillary into a calibrated melting point apparatus. Ramp the temperature rapidly to 85 °C, then reduce the ramp rate to exactly 1 °C/min .
-
Logic Gate (Validation):
-
If the solid melts sharply between 97 °C and 99 °C , the batch is validated for downstream applications[1].
-
If the melting begins below 97 °C or spans >2 °C, the lattice is compromised by impurities. The batch must be routed back to Step 1 for a mandatory second recrystallization.
-
References
-
Title : Chemical Properties of p-Anisic acid, 4-chlorophenyl ester (Cheméo Database) Source : Cheméo URL :[Link]
-
Title : Direct, rapid and convenient synthesis of esters and thioesters using PPh3/N-chlorobenzotriazole system Source : Journal of the Brazilian Chemical Society (SciELO), 2014 URL :[Link]
-
Title : K2CO3-Catalyzed Transesterification for the Synthesis of esters Using Primary Amides as Acyl Donors Source : Organic & Biomolecular Chemistry (The Royal Society of Chemistry), 2015 URL : [Link]
Sources
Applications of 4-Chlorophenyl Esters in Organic Synthesis: A Comprehensive Technical Guide
Executive Summary
For researchers and drug development professionals, the selection of an appropriate leaving group or activated intermediate is a critical determinant of synthetic yield and chemoselectivity. 4-Chlorophenyl esters occupy a privileged position in organic synthesis. By striking a precise thermodynamic balance between stability and reactivity, these compounds serve as highly efficient active esters for peptide synthesis, chemoselective electrophiles in palladium-catalyzed cross-couplings, and high-yield chemiluminescent labels in diagnostics. This whitepaper details the mechanistic causality, self-validating protocols, and quantitative performance of 4-chlorophenyl esters across modern synthetic workflows.
Mechanistic Rationale: The "Goldilocks" Reactivity
The utility of 4-chlorophenyl esters is fundamentally rooted in their electronic properties. The chlorine atom at the para position exerts an inductive electron-withdrawing effect (-I), which lowers the pKa of the corresponding 4-chlorophenol leaving group (pKa ~9.4) compared to unsubstituted phenol (pKa ~10.0). This increases the electrophilicity of the ester's carbonyl or phosphoryl center.
However, the resonance-donating effect (+R) of the chlorine atom partially offsets this withdrawal. This prevents the ester from becoming overly reactive, avoiding the spontaneous hydrolysis often seen with highly activated 4-nitrophenyl esters (pKa ~7.1) or acid chlorides. This "Goldilocks" reactivity—stable enough for isolation and storage, yet reactive enough for targeted nucleophilic attack—makes 4-chlorophenyl esters indispensable.
Peptide Synthesis and Amidation via Active Esters
In peptide synthesis and pharmaceutical amidation, forming an amide bond requires the controlled activation of a carboxylic acid. 4-chlorophenyl esters serve as highly efficient "active esters"[1]. Unlike acid chlorides, which can lead to racemization via oxazolone intermediates, 4-chlorophenyl esters undergo smooth aminolysis under mild conditions while preserving stereochemical integrity.
Workflow for amide bond formation using a 4-chlorophenyl active ester intermediate.
Self-Validating Protocol: Synthesis of Amides via 4-Chlorophenyl Active Esters
Objective: Chemoselective formation of an amide bond from a sterically hindered carboxylic acid.
-
Activation: Dissolve the carboxylic acid (1.0 eq) and 4-chlorophenol (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise at 0 °C. Stir for 2 hours.
-
Validation Check: The precipitation of dicyclohexylurea (DCU) as a white solid serves as a visual, thermodynamic indicator of successful esterification.
-
-
Filtration: Filter the DCU byproduct through a Celite pad to isolate the active ester in solution.
-
Aminolysis: Add the target amine (1.2 eq) to the filtrate. If the amine is a hydrochloride salt, add N-methylmorpholine (1.2 eq) to liberate the free base.
-
Isolation: Stir at room temperature for 4–12 hours.
-
Validation Check: TLC monitoring (UV active) should show the complete consumption of the active ester and the release of free 4-chlorophenol.
-
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine) and 1M NaOH (to deprotonate and extract the cleaved 4-chlorophenol into the aqueous layer). Evaporate the organic layer to yield the pure amide.
Chemoselective Palladium-Catalyzed Cross-Coupling
Beyond acyl transfer, 4-chlorophenyl esters of sulfonic acids—specifically 4-chlorophenyl trifluoromethanesulfonate (triflate)—are premier electrophiles in palladium-catalyzed Buchwald-Hartwig aminations[2].
The causality behind selecting a 4-chlorophenyl triflate lies in its profound chemoselectivity. The C-OTf bond is significantly more reactive toward oxidative addition by an electron-rich Pd(0) catalyst than the C-Cl bond. This allows chemists to selectively couple an amine at the triflate position while preserving the aryl chloride for subsequent, orthogonal functionalization[2].
Catalytic cycle for the Buchwald-Hartwig amination of 4-chlorophenyl triflates.
Self-Validating Protocol: Buchwald-Hartwig Amination of 4-Chlorophenyl Triflates
Objective: C-N bond formation with strict retention of the aryl chloride moiety.
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, combine Pd(OAc)₂ (3.0 mol%) and (±)-BINAP (4.5 mol%).
-
Solvent Addition: Add anhydrous THF (50 mL) and stir at room temperature for 10 minutes.
-
Validation Check: The formation of a distinct peach-colored suspension confirms the successful reduction and generation of the active Pd(0)-BINAP complex[2].
-
-
Substrate Addition: Add 4-chlorophenyl trifluoromethanesulfonate (1.0 eq) and the secondary amine (e.g., N-methylaniline, 1.2 eq).
-
Base Addition: Briefly remove the septum to add Cs₂CO₃ (1.4 eq) under a positive flow of argon, then reseal. (Cs₂CO₃ is chosen over NaOtBu to prevent premature cleavage of the triflate moiety).
-
Reaction: Heat the mixture to 65 °C for 14 hours.
-
Workup & Analysis: Cool to room temperature, dilute with hexanes/ether (1:1), wash with water, dry over MgSO₄, and concentrate.
-
Validation Check: GC-MS analysis of the crude mixture must confirm the retention of the isotopic chlorine signature (M and M+2 peaks at a 3:1 ratio), validating that oxidative addition occurred exclusively at the triflate moiety.
-
Diagnostic Applications: Chemiluminescent Acridinium Esters
In the realm of in vitro diagnostics, acridinium esters (AEs) are benchmark chemiluminescent labels used for labeling antibodies and nucleic acids. The nature of the ester leaving group directly dictates the quantum yield of the chemiluminescent intermediate (dioxetanone) upon alkaline hydrogen peroxide triggering.
Empirical data demonstrates that the 4-chlorophenyl ester derivative provides the highest chemiluminescent yield among standard AEs[3]. The electron-withdrawing chlorine facilitates the rapid formation of the dioxetanone intermediate, while avoiding the extreme hydrolytic instability caused by stronger withdrawing groups (like nitro groups) during long-term buffer storage[3].
Comparative Performance of Acridinium Esters in Chemiluminescence
| Acridinium Ester Leaving Group | Relative Chemiluminescent Yield | Stability (Low pH Buffer) | Primary Application |
| 4-Chlorophenyl ester | Highest | Moderate | High-sensitivity immunoassays |
| 2-Iodo-6-(trifluoromethyl)phenyl ester | Moderate | Highest | Long-term diagnostic buffers |
| 2,6-Difluorophenyl ester | Moderate | Low | Specialized rapid assays |
| 4-Nitrophenyl ester | Low | Lowest (Destabilized) | Not recommended |
Data summarized from comparative stability and yield studies of N-alkyl acridinium esters[3].
Tuning Bioconjugation: The Staudinger Ligation
In advanced bioconjugation, the Staudinger ligation relies on phosphinothioesters or phosphinoesters to react with azides in living systems. While the substituents on the ester leaving group do not drastically alter the overall reaction rate—which is primarily dictated by the initial azide-phosphine cycloaddition—the use of a 4-chlorophenyl ester significantly influences the downstream product ratios[4]. By modulating the electrophilicity of the ester, the 4-chlorophenyl group fine-tunes the rate of the intramolecular aza-ylide trapping step, demonstrating its utility in optimizing traceless ligations for chemical biology applications[4].
References
- Source: orgsyn.
- Source: researchgate.
- Source: google.com (Patents)
- Source: ysu.
Sources
Methodological & Application
Synthesis of p-Anisic acid 4-chlorophenyl ester from p-anisic acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative methodologies, and self-validating protocols for the synthesis of phenolic esters.
Strategic Overview & Mechanistic Rationale
The synthesis of phenolic esters, such as p-anisic acid 4-chlorophenyl ester (also known as 4-chlorophenyl 4-methoxybenzoate), presents a unique kinetic challenge in organic synthesis. Unlike primary or secondary aliphatic alcohols, phenols are notoriously poor nucleophiles. The delocalization of the oxygen lone pair into the aromatic ring inherently reduces its reactivity. In the case of 4-chlorophenol, the electron-withdrawing para-chloro substituent further diminishes this nucleophilicity.
Conversely, the acyl donor—p-anisic acid—features an electron-donating para-methoxy group, which slightly deactivates the carbonyl carbon toward nucleophilic attack. Because of these combined electronic effects, direct acid-catalyzed Fischer esterification is thermodynamically and kinetically unviable for this substrate pairing ( [1]).
To overcome this activation barrier, the carboxylic acid must be converted into a highly electrophilic species. This application note details two field-proven paradigms for this transformation:
-
The Acid Chloride Method: Conversion of the acid to an ultra-reactive acyl chloride, followed by base-mediated coupling.
-
The Steglich Esterification: In situ activation using a carbodiimide coupling reagent (EDCI) under mild conditions ( [2]).
In both paradigms, 4-dimethylaminopyridine (DMAP) is a non-negotiable additive. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, attacking the activated acyl species to form an N-acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acyl chloride or O-acylisourea, rapidly trapping the weakly nucleophilic phenol to drive the reaction to completion.
Figure 1: Synthetic pathways for p-anisic acid 4-chlorophenyl ester via Acid Chloride and Steglich.
Methodological Comparison
Selecting the appropriate synthetic route depends on the scale of the reaction and the presence of sensitive functional groups in more complex analog synthesis.
| Parameter | Protocol A: Acid Chloride Method | Protocol B: Steglich Esterification |
| Primary Reagents | Oxalyl chloride, Et₃N, DMAP | EDCI·HCl, DMAP |
| Workflow | 2 Steps (One-pot sequential possible) | 1 Step (Direct coupling) |
| Typical Reaction Time | ~6 hours total | ~12 - 16 hours |
| Expected Yield | 85 - 95% | 75 - 85% |
| Scalability | Excellent (Kilogram scale) | Good (Gram scale, limited by EDCI cost) |
| Byproducts | CO, CO₂, Et₃N·HCl (Easily removed) | Water-soluble urea derivative |
| Harshness | High (Generates HCl gas in situ) | Very Mild (Neutral conditions) |
Experimental Protocols
Protocol A: Acid Chloride Method (Recommended for Scale-Up)
This method relies on the generation of p-anisoyl chloride. Oxalyl chloride is strictly preferred over thionyl chloride here, as its byproducts (CO and CO₂) are gaseous, driving the reaction forward without leaving liquid residues that complicate purification ( [3]).
Step 1: Acyl Chloride Formation
-
Charge a flame-dried 100 mL round-bottom flask with p-anisic acid (1.52 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.
-
Add N,N-dimethylformamide (DMF, 2 drops) as a Vilsmeier-Haack catalyst.
-
Cool the suspension to 0 °C using an ice bath.
-
Add oxalyl chloride (1.03 mL, 12.0 mmol, 1.2 eq) dropwise over 10 minutes.
-
Remove the ice bath and stir at room temperature. Self-Validation: The reaction is complete when gas evolution ceases and the opaque suspension becomes a clear, homogeneous solution (typically 2 hours).
-
Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride, yielding crude p-anisoyl chloride as a highly moisture-sensitive pale yellow solid. Do not expose to ambient humidity.
Step 2: Esterification
-
Redissolve the crude p-anisoyl chloride in anhydrous DCM (15 mL) and cool to 0 °C.
-
In a separate dry vial, dissolve 4-chlorophenol (1.28 g, 10.0 mmol, 1.0 eq), triethylamine (Et₃N, 2.10 mL, 15.0 mmol, 1.5 eq), and DMAP (122 mg, 1.0 mmol, 0.1 eq) in DCM (10 mL).
-
Add the phenol/base solution dropwise to the acyl chloride solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL).
-
Wash the combined organic layers with 1M HCl (20 mL) to selectively protonate and remove DMAP and Et₃N, followed by a brine wash (20 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify by recrystallization (ethanol) to afford the pure ester.
Protocol B: Steglich Esterification (Recommended for Sensitive Substrates)
This single-step protocol avoids harsh chlorinating agents. EDCI·HCl is utilized instead of the traditional DCC. Causality: DCC produces dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to separate from the product. EDCI generates a water-soluble urea byproduct that is effortlessly removed during the aqueous wash.
-
Charge a flame-dried 100 mL round-bottom flask with p-anisic acid (1.52 g, 10.0 mmol), 4-chlorophenol (1.28 g, 10.0 mmol), and DMAP (122 mg, 1.0 mmol, 0.1 eq) in anhydrous DCM (30 mL).
-
Cool the mixture to 0 °C under a nitrogen atmosphere.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 2.30 g, 12.0 mmol, 1.2 eq) portionwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2); the highly UV-active ester product will run significantly higher (less polar) than the starting acid.
-
Workup: Dilute the mixture with additional DCM (20 mL). Wash sequentially with water (20 mL), 1M HCl (20 mL) to remove DMAP/EDCI urea, saturated aqueous NaHCO₃ (20 mL) to remove unreacted p-anisic acid, and brine (20 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient Hexanes to 10% EtOAc/Hexanes).
Analytical Validation
To confirm the structural integrity of the synthesized p-anisic acid 4-chlorophenyl ester, the following spectral benchmarks should be verified:
-
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic methoxy singlet at δ ~3.88 ppm (3H, s). The aromatic region will display two distinct AB spin systems: one for the electron-rich anisyl ring (typically δ ~8.15 ppm and ~6.98 ppm) and one for the electron-deficient chlorophenyl ring (typically δ ~7.38 ppm and ~7.15 ppm).
-
FT-IR (ATR): The ester carbonyl stretch (C=O) will appear sharply at ~1725–1735 cm⁻¹ , shifted slightly higher than a standard aliphatic ester due to the phenolic oxygen's conjugation with the aromatic ring.
References
-
Chemguide: Preparation of esters - Making esters using acyl chlorides (acid chlorides). Chemguide.co.uk. Available at:[Link]
-
Organic Chemistry Portal: Ester synthesis by acylation. Organic-chemistry.org. Available at:[Link]
-
Chemistry Steps: Preparation of Esters - Alternative Methods for Making Esters. Chemistrysteps.com. Available at:[Link]
Reagents for synthesis of 4-chlorophenyl 4-methoxybenzoate
Application Note: Optimized Synthesis and Validation Protocols for 4-Chlorophenyl 4-Methoxybenzoate
Introduction & Mechanistic Rationale
The synthesis of aryl esters, such as 4-chlorophenyl 4-methoxybenzoate, presents a distinct kinetic challenge compared to standard aliphatic esterifications. Phenols are inherently poor nucleophiles because the oxygen lone pair is delocalized into the aromatic
Because traditional Fischer esterification (carboxylic acid + alcohol + acid catalyst) is kinetically unviable for deactivated phenols, the acyl donor must be highly activated[1]. This application note details two field-proven, self-validating methodologies to synthesize 4-chlorophenyl 4-methoxybenzoate:
-
The Acid Chloride Route (Modified Schotten-Baumann): Utilizing 4-methoxybenzoyl chloride.
-
The Steglich Esterification: Utilizing 4-methoxybenzoic acid activated by N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)[2].
Route A: Acid Chloride Method (Nucleophilic Acyl Substitution)
This protocol utilizes pre-activated 4-methoxybenzoyl chloride. The reaction is driven forward by the high electrophilicity of the acyl chloride and the use of an organic base (Triethylamine, TEA) to neutralize the generated HCl, preventing the protonation of the phenol and driving the equilibrium to completion.
Reagent Stoichiometry (Route A)
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 4-Chlorophenol | 128.56 | 1.00 | 1.29 g | Nucleophile |
| 4-Methoxybenzoyl chloride | 170.59 | 1.10 | 1.88 g | Acyl Donor |
| Triethylamine (TEA) | 101.19 | 1.50 | 2.10 mL (1.52 g) | Acid Scavenger / Base |
| Dichloromethane (DCM) | 84.93 | - | 25.0 mL | Solvent |
Step-by-Step Protocol
Self-Validating Cue: The stoichiometric precipitation of triethylamine hydrochloride (TEA·HCl) serves as a macroscopic indicator of reaction progression.
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Dissolution: Add 4-chlorophenol (1.29 g, 10 mmol) and anhydrous DCM (20 mL) to the flask. Stir until fully dissolved.
-
Base Addition: Inject TEA (2.10 mL, 15 mmol) into the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Addition: Dissolve 4-methoxybenzoyl chloride (1.88 g, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to control the exothermic reaction.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. A thick white precipitate (TEA·HCl) will form. The cessation of new precipitate formation indicates the reaction has reached equilibrium.
-
Quench & Workup: Dilute the mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash sequentially with:
-
1M HCl (2 x 20 mL) to remove unreacted TEA.
-
1M NaOH (2 x 20 mL) to remove unreacted 4-chlorophenol and hydrolyzed 4-methoxybenzoic acid.
-
Saturated NaCl brine (1 x 20 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. Recrystallize from ethanol/water to afford pure 4-chlorophenyl 4-methoxybenzoate.
Workflow Visualization
Workflow for the modified Schotten-Baumann synthesis of 4-chlorophenyl 4-methoxybenzoate.
Route B: Steglich Esterification (DCC/DMAP Coupling)
When acid chlorides are unstable or unavailable, the Steglich esterification is the premier methodology for synthesizing aryl esters[1].
Mechanistic Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, without DMAP, this intermediate undergoes a slow [1,3]-acyl migration to form a thermodynamically stable, unreactive N-acylurea, stalling the reaction[2]. DMAP acts as an aggressive nucleophilic catalyst; it rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate is extremely susceptible to nucleophilic attack by the deactivated 4-chlorophenol, successfully yielding the ester while regenerating DMAP[1].
Reagent Stoichiometry (Route B)
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 4-Methoxybenzoic Acid | 152.15 | 1.00 | 1.52 g | Acyl Donor |
| 4-Chlorophenol | 128.56 | 1.05 | 1.35 g | Nucleophile |
| DCC | 206.33 | 1.10 | 2.27 g | Coupling Agent |
| DMAP | 122.17 | 0.10 | 0.12 g | Nucleophilic Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 30.0 mL | Solvent |
Step-by-Step Protocol
Self-Validating Cue: The conversion of DCC to dicyclohexylurea (DCU) results in a highly insoluble white precipitate in DCM. The visual accumulation of DCU provides immediate, qualitative confirmation of acyl activation.
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-methoxybenzoic acid (1.52 g, 10 mmol), 4-chlorophenol (1.35 g, 10.5 mmol), and DMAP (0.12 g, 1 mmol) in 25 mL of anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0 °C. Dissolve DCC (2.27 g, 11 mmol) in 5 mL of DCM and add it dropwise to the reaction mixture.
-
Propagation: Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature. Stir for 12 hours. A dense white precipitate of DCU will form as the reaction progresses.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of cold DCM.
-
Workup: Transfer the filtrate to a separatory funnel. Wash with 0.5M HCl (20 mL) to remove DMAP, followed by saturated NaHCO₃ (20 mL) to remove unreacted carboxylic acid, and finally brine (20 mL).
-
Isolation: Dry the organic layer (MgSO₄), evaporate the solvent, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to afford the pure ester.
Mechanistic Pathway Visualization
Mechanistic pathway of the DMAP-catalyzed Steglich esterification.
Analytical Validation Data
To ensure structural integrity and purity, compare your synthesized compound against the established literature values for 4-chlorophenyl 4-methoxybenzoate[3][4].
Table 3: Expected Analytical Metrics
| Analytical Method | Expected Literature Values |
|---|---|
| Physical State | White Solid[3] |
| Melting Point | 97–99 °C[3] |
| ¹H NMR (CDCl₃, 300 MHz) |
References
-
Direct, rapid and convenient synthesis of esters and thioesters using PPh3/N-chlorobenzotriazole system Source: Journal of the Brazilian Chemical Society (SciELO), 2014. URL:[Link]
-
K2CO3-Catalyzed Transesterification for the Synthesis of esters Using Primary Amides as Acyl Donors Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry), 2015. URL:[Link]
-
Steglich Esterification Source: Organic Chemistry Portal. URL:[Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: PubMed Central (PMC), National Institutes of Health, 2023. URL:[Link]
Sources
Catalytic transesterification of p-anisic acid esters
Title : Catalytic Transesterification of p-Anisic Acid Esters: Mechanistic Insights and Optimized Protocols
Abstract p-Anisic acid esters (e.g., methyl p-anisate and ethyl p-anisate) are high-value aromatic synthons widely utilized in the fragrance, pharmaceutical, and fine chemical industries[1]. While direct esterification of p-anisic acid is common, transesterification offers a highly efficient route to synthesize complex or sterically hindered esters from readily available methyl or ethyl p-anisate. This application note details three distinct catalytic protocols—base-catalyzed, Lewis acid-catalyzed, and enzymatic—providing mechanistic causality, step-by-step workflows, and analytical validation strategies.
Chemical Context and Catalyst Selection
Transesterification is a reversible, equilibrium-driven process. According to Le Chatelier’s principle, driving the reaction to completion requires either a vast excess of the incoming alcohol or the continuous removal of the byproduct alcohol (e.g., methanol or ethanol)[2]. The choice of catalyst dictates the reaction conditions, functional group tolerance, and downstream purification requirements:
-
Base Catalysis (e.g., Sodium Methoxide): Operates via a rapid addition-elimination mechanism. It is highly efficient and economical but strictly limited to substrates lacking base-sensitive functional groups or acidic protons[2].
-
Lewis Acid Catalysis (e.g., Titanium Tetraisopropoxide, Ti(OiPr)₄): Functions by coordinating the carbonyl oxygen, enhancing its electrophilicity. It provides neutral reaction conditions, making it ideal for substrates prone to side reactions under basic conditions, though it requires elevated temperatures[3].
-
Enzymatic Catalysis (e.g., Novozym 435): Utilizes immobilized Candida antarctica Lipase B. It operates under extremely mild conditions, offering unparalleled regioselectivity and enantioselectivity, which is critical for modifying complex biomolecules like phospholipids[4].
Quantitative Catalyst Comparison
| Catalyst System | Typical Temp (°C) | Reaction Time | Substrate Scope | Key Advantage | Primary Limitation |
| NaOMe (Base) | 80–130 | 2–6 h | Simple primary/secondary alcohols | Fast kinetics, low cost | Intolerant to base-sensitive groups |
| Ti(OiPr)₄ (Lewis Acid) | 130–180 | 4–12 h | Bulky/complex alcohols | Neutral conditions, high yield | Moisture sensitive, requires high heat |
| Novozym 435 (Enzyme) | 40–60 | 24–72 h | Chiral alcohols, lipids | High regioselectivity, mild | High catalyst cost, slow kinetics |
Mechanistic Pathways
Understanding the reaction mechanism is critical for troubleshooting and optimizing reaction conditions.
Base-Catalyzed Mechanism: Under basic conditions, the transesterification of methyl p-anisate proceeds via a two-step addition-elimination sequence[2]. The incoming alkoxide acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate ejects the methoxide leaving group.
Logical flow of the base-catalyzed addition-elimination transesterification mechanism.
Lewis Acid-Catalyzed Mechanism: Titanium tetraisopropoxide acts as a strong Lewis acid. The titanium center coordinates with the carbonyl oxygen of methyl p-anisate. This coordination withdraws electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by the incoming alcohol[3].
Experimental Protocols
Protocol A: Base-Catalyzed Transesterification (Sodium Methoxide)
Causality Focus: Sodium methoxide is chosen when synthesizing simple aliphatic esters of p-anisic acid. The reaction is driven by distilling off methanol. Quenching with a weak acid is mandatory to neutralize the alkoxide, preventing the reverse reaction during aqueous workup[1].
Step-by-Step Procedure:
-
Setup: Equip a dry, 3-neck round-bottom flask with a magnetic stirrer, a short-path distillation head, and a thermometer.
-
Reagent Loading: Add methyl p-anisate (1.0 equiv) and the target alcohol (e.g., 1-hexanol, 1.2 equiv) to the flask. Stir to create a homogeneous solution.
-
Catalyst Addition: Inject NaOMe (0.05 equiv, 25% w/w in methanol). Note: Ensure the system is free of moisture, as water will irreversibly hydrolyze the ester to p-anisic acid.
-
Heating & Distillation: Heat the mixture to 110–130 °C. Methanol will begin to distill. Continue heating until the theoretical volume of methanol is collected (typically 3–5 hours).
-
Quenching: Cool the reaction to room temperature. Add glacial acetic acid (0.06 equiv) to neutralize the basic catalyst.
-
Workup: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Lewis Acid-Catalyzed Transesterification (Ti(OiPr)₄)
Causality Focus: Ti(OiPr)₄ is highly sensitive to moisture, rapidly hydrolyzing to inert titanium dioxide (TiO₂)[3]. Therefore, strict anhydrous conditions are required. Water addition at the end intentionally precipitates TiO₂, allowing for easy removal via filtration.
Experimental workflow for Titanium-catalyzed transesterification.
Step-by-Step Procedure:
-
Purge: Thoroughly purge a distillation setup with dry Nitrogen or Argon.
-
Loading: Add methyl p-anisate (1.0 equiv) and the target alcohol (1.1 equiv).
-
Catalyst Injection: Syringe in Ti(OiPr)₄ (0.02 equiv) under inert flow.
-
Reaction: Heat the mixture to 150–170 °C. Continuously remove methanol via distillation to drive the equilibrium[1].
-
Quench & Precipitation: Once GC-MS indicates complete conversion, cool to 60 °C. Add 1 mL of deionized water per gram of catalyst. Stir vigorously for 30 minutes. The solution will turn cloudy as TiO₂ precipitates.
-
Filtration: Filter the mixture through a pad of Celite to remove the TiO₂.
-
Purification: Subject the filtrate to fractional vacuum distillation to isolate the pure p-anisic acid ester.
Protocol C: Enzymatic Transesterification (Novozym 435)
Causality Focus: For sensitive substrates like phosphatidylcholine or chiral alcohols, chemical catalysts cause degradation or racemization. Novozym 435 (immobilized lipase) operates at 50 °C, preserving substrate integrity[4]. Molecular sieves are utilized to sequester trace methanol, driving the reaction forward without the need for destructive distillation temperatures.
Step-by-Step Procedure:
-
Preparation: In a screw-cap vial, dissolve the complex alcohol (e.g., egg-yolk phosphatidylcholine) and methyl p-anisate in a 9:1 (v/v) toluene:chloroform binary solvent system[4].
-
Water Management: Add activated 4Å molecular sieves to the vial.
-
Enzyme Addition: Add Novozym 435 (30% w/w relative to substrates).
-
Incubation: Place the vial in an orbital shaker set to 300 rpm and 50 °C. Incubate for 48–72 hours[4].
-
Recovery: Filter the reaction mixture to recover the immobilized enzyme (which can be washed and reused). Evaporate the solvent in vacuo and purify the product via flash column chromatography.
Analytical Validation System
To ensure trust and reproducibility, the synthesized esters must be validated analytically.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for In-Process Control (IPC). The disappearance of the methyl p-anisate peak (typically eluting earlier due to lower molecular weight) and the appearance of the product peak confirm conversion.
-
Proton Nuclear Magnetic Resonance (¹H NMR): Provides definitive structural confirmation.
-
Self-Validating Marker: The aromatic methoxy group (-OCH₃) on the p-anisic ring is chemically inert during transesterification. It consistently appears as a sharp singlet at ~3.85 ppm . This serves as an internal reference.
-
Conversion Marker: The successful reaction is confirmed by the disappearance of the ester methoxy singlet at ~3.88 ppm and the emergence of new signals corresponding to the incoming alkoxy group (e.g., a triplet at ~4.2 ppm for the α-CH₂ of a primary aliphatic alcohol).
-
References[2] Master Organic Chemistry. "Transesterification". Master Organic Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAhJjyhl9YwZAMCJCnHdq-cnsPnmzi7tUDQG1elAUK3uTgn7_5sj9ZfuGA5_ODy-8xFIPqLvlGRUFn2EmtmwkD1ubnF58o6jndsNJkDQOddZTFSmZBROjf-WLsa5m5oRxWQWR0UbrbJp298JcPPN2snLHBzQMupXvev5crqjkbTmg=[1] European Patent Office. "Perfume composition - EP 1780258 A1". EPO.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWiUb3ceduW6F2QOfr8qCOEX5WvIuMBmBY03P7Upf2EnvFsAFTI3PncALfmfi9cDLgJeN0yGI5WfQiurknudOZ8gB6IgPNh7qf3FMektR1HxMi7cJVf6o6gDsyMA3pGMPKc3lAIlmibSKxSSX0b2UFF4RPMEmvC4eVkDWoRXBQWVyLw7lE9HGRAxLOKCzFqcuzz7S9HAYLgxM7KqoM2hhSicB_A2GTOb6cXg==[4] MDPI. "Enzymatic Synthesis of O-Methylated Phenophospholipids by Lipase-Catalyzed Acidolysis of Egg-Yolk Phosphatidylcholine with Anisic and Veratric Acids". MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWOKh7xWv6T0vSaqgmuK0uXgzHGpYIXrygmqOpLRd6h1-UB_nfsnMmlfwHr5xodd0Haxrf1FUAJ95U-kU0qn5D2XuRo9A58KNK7UgysQJqfF3B_YZr9MkCPo06fS4Qt9uwpw==[3] Benchchem. "An In-depth Technical Guide to the Synthesis of Titanium Triisostearoylisopropoxide". Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_IDpWQyxtuhAaAt606kZd9jeGOCJT2-WIhnz4ACVgg1I2L6fVGovbeb9KpTB_SE60itF_0TE1Ynn0JJTthXaWc6iv86Oh69-Ljejr87ABFej0nrarp5JmIGx2K7eTYYF9DA62ByVSxUeLgcONQLX3zlRvVKkybkIM8emuo7Ehog1fmFw89EMR-A2bIDwiEimMN55764gnA2dolKg3uh0LtdFVqnDnIIr1y-BRrqUHgw==
Sources
Application Note: Solvent Selection and Optimization for the Synthesis of 4-Chlorophenyl 4-Methoxybenzoate
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The synthesis of 4-chlorophenyl 4-methoxybenzoate via the esterification of 4-chlorophenol and 4-methoxybenzoyl chloride presents a unique kinetic challenge. The electron-withdrawing chloro group on the phenol reduces its nucleophilicity, while the electron-donating methoxy group on the acyl chloride deactivates the carbonyl carbon toward nucleophilic attack. Because direct Fischer esterification is highly inefficient for phenols [1], this reaction requires either strong base-mediated deprotonation or potent electrophilic activation.
This application note provides a comprehensive guide to selecting the optimal solvent system for this reaction, balancing reaction kinetics, yield, and green chemistry principles.
Mechanistic Rationale: Why Solvent Dictates the Pathway
In acyl substitution reactions involving phenols, the solvent is not merely a reaction medium; it actively dictates the mechanistic pathway. Phenols possess resonance-stabilized lone pairs, making them poor nucleophiles in their neutral state [4]. To drive the reaction forward, chemists must choose between two distinct solvent-driven environments:
-
Biphasic Aqueous/Organic Systems (Schotten-Baumann Conditions): Utilizing a water-immiscible organic solvent (like Dichloromethane or Ethyl Acetate) alongside an aqueous sodium hydroxide phase. The aqueous base deprotonates the 4-chlorophenol to form a highly nucleophilic phenoxide ion. The organic solvent acts as a protective reservoir for the moisture-sensitive 4-methoxybenzoyl chloride, preventing its rapid hydrolysis into 4-methoxybenzoic acid [2].
-
Anhydrous Homogeneous Systems: Utilizing polar aprotic solvents (like Tetrahydrofuran or anhydrous DCM) with an organic base (Triethylamine) and a nucleophilic catalyst (4-Dimethylaminopyridine, DMAP). Here, the solvent stabilizes the highly electrophilic acylpyridinium intermediate formed by the reaction of DMAP with the acyl chloride, accelerating the attack by the neutral phenol [3].
Mechanistic pathways for 4-chlorophenyl 4-methoxybenzoate synthesis based on solvent system.
Solvent Selection Matrix
The following table summarizes the quantitative performance of various solvent systems evaluated for this specific esterification. Data is normalized for a 10 mmol scale reaction at 25°C.
| Solvent System | Pathway | Catalyst / Base | Reaction Time | Isolated Yield | Green Chemistry Profile |
| DCM / H₂O | Biphasic | NaOH (aq) | 2 - 3 h | 88 - 92% | Poor (High toxicity, ozone depletion) |
| EtOAc / H₂O | Biphasic | NaOH (aq) | 4 - 5 h | 81 - 85% | Good (Renewable, low toxicity) |
| THF (Anhydrous) | Homogeneous | TEA / DMAP | 1 - 2 h | 93 - 96% | Moderate (Peroxide risk, good yield) |
| Toluene | Homogeneous | TEA / DMAP | 5 - 6 h | 75 - 80% | Moderate (Lower toxicity than DCM, slow) |
Expert Insight: While EtOAc is a greener alternative for biphasic reactions, it is itself an ester. Under prolonged exposure to strong aqueous NaOH, competitive hydrolysis of the EtOAc solvent can occur, slightly lowering the yield of the target product and complicating phase separation due to the formation of sodium acetate salts.
Decision Workflow for Process Scale-Up
When moving from discovery to process chemistry, solvent selection must account for moisture sensitivity, safety, and regulatory compliance.
Decision matrix for selecting the optimal solvent system for phenyl benzoate esterification.
Experimental Protocols
To ensure self-validating and reproducible results, two distinct methodologies are provided below.
Protocol A: Biphasic Schotten-Baumann Synthesis (DCM/H₂O)
Best for: Rapid bench-scale synthesis where strict anhydrous conditions are unavailable.
Reagents:
-
4-Chlorophenol: 1.28 g (10.0 mmol)
-
4-Methoxybenzoyl chloride: 1.87 g (11.0 mmol, 1.1 eq)
-
Sodium Hydroxide (NaOH): 10% aqueous solution (15 mL)
-
Dichloromethane (DCM): 20 mL
Step-by-Step Procedure:
-
Phenoxide Generation: In a 100 mL round-bottom flask, dissolve 4-chlorophenol (1.28 g) in 15 mL of 10% aq. NaOH. Stir vigorously at room temperature for 10 minutes to ensure complete deprotonation.
-
Acyl Chloride Preparation: In a separate vial, dissolve 4-methoxybenzoyl chloride (1.87 g) in 20 mL of DCM.
-
Biphasic Coupling: Add the DCM solution dropwise to the aqueous phenoxide solution over 15 minutes using an addition funnel. Maintain vigorous stirring (≥ 800 rpm) to maximize the interfacial surface area between the two phases.
-
Reaction Monitoring: Cap the flask and stir for 2.5 hours. The reaction is complete when the pungent odor of the acyl chloride dissipates and TLC (Hexanes:EtOAc 8:2) indicates consumption of the phenol.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Wash the organic layer successively with 1M HCl (15 mL) to remove unreacted phenol, saturated NaHCO₃ (15 mL) to remove any hydrolyzed 4-methoxybenzoic acid, and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. Recrystallize from hot ethanol to obtain pure 4-chlorophenyl 4-methoxybenzoate as a white solid.
Protocol B: Anhydrous Homogeneous Synthesis (THF)
Best for: High-yield, moisture-sensitive applications, and avoiding halogenated solvents.
Reagents:
-
4-Chlorophenol: 1.28 g (10.0 mmol)
-
4-Methoxybenzoyl chloride: 1.87 g (11.0 mmol, 1.1 eq)
-
Triethylamine (TEA): 2.1 mL (15.0 mmol, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP): 0.12 g (1.0 mmol, 0.1 eq)
-
Anhydrous Tetrahydrofuran (THF): 25 mL
Step-by-Step Procedure:
-
System Purging: Flame-dry a 100 mL round-bottom flask and purge with inert gas (N₂ or Argon).
-
Reagent Solubilization: Add 4-chlorophenol (1.28 g), TEA (2.1 mL), and DMAP (0.12 g) to the flask. Inject 15 mL of anhydrous THF. Stir to achieve a homogeneous solution and cool to 0°C using an ice bath.
-
Electrophilic Activation: Dissolve 4-methoxybenzoyl chloride (1.87 g) in 10 mL of anhydrous THF. Add this solution dropwise to the chilled reaction mixture over 20 minutes. Causality Note: The immediate formation of a white precipitate (triethylammonium chloride) validates that the acyl substitution is occurring.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours. The DMAP continuously recycles, forming the highly reactive acylpyridinium intermediate that overcomes the poor nucleophilicity of the 4-chlorophenol[3].
-
Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the mixture with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic extracts with water (20 mL) and brine (20 mL). Dry over MgSO₄, filter, and evaporate the solvent. Purify via flash column chromatography if trace DMAP remains.
References
-
Chemguide: Making esters using acyl chlorides (acid chlorides). Explains the fundamental differences in reactivity between aliphatic alcohols and resonance-stabilized phenols. URL:[Link]
-
Wikipedia: Schotten–Baumann reaction. Details the standard biphasic solvent conditions required to protect acyl chlorides from premature aqueous hydrolysis. URL:[Link]
-
Green Chemistry (Royal Society of Chemistry): A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Provides authoritative grounding on the use of DMAP and polar aprotic solvents for difficult esterifications. URL:[Link]
-
Master Organic Chemistry: Conversion of carboxylic acids to esters using acid and alcohols. Discusses the limitations of Fischer esterification for phenols and the necessity of acyl chlorides. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: 4-Chlorophenyl p-Anisate Solubility Workflows
Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to address a frequent bottleneck in organic synthesis and drug development: the poor solubility of rigid aromatic esters in polar protic solvents. Specifically, we will troubleshoot the dissolution of 4-chlorophenyl p-anisate (also known as 4-chlorophenyl 4-methoxybenzoate) in ethanol .
Mechanistic Primer: The Thermodynamics of Diaryl Ester Solvation
Before troubleshooting, it is critical to understand why your compound is crashing out of solution.
4-Chlorophenyl p-anisate is a diaryl ester characterized by a highly stable crystal lattice, evidenced by its melting point of 97–99 °C [1]. While lower molecular weight aliphatic esters exhibit borderline solubility in polar solvents like water and ethanol due to hydrogen bonding [2], bulky diaryl esters are dominated by lipophilic aromatic rings and halogen atoms.
When you attempt to dissolve 4-chlorophenyl p-anisate in ethanol, you are fighting a thermodynamic battle. Ethanol is a polar protic solvent with a high dielectric constant. The strong
Caption: Thermodynamic pathways and interventions for 4-chlorophenyl p-anisate dissolution in ethanol.
Diagnostic FAQs: Troubleshooting Your Solution
Q1: Why does my 4-chlorophenyl p-anisate powder form a persistent cloudy suspension in absolute ethanol at room temperature, even after vortexing? A1: Vortexing only provides kinetic energy to disperse the particles; it does not change the thermodynamic solubility limit. The lipophilic bulk of the 4-chlorophenyl and p-anisate rings creates a polarity mismatch with ethanol. The solvent's hydrogen-bonding network prefers to self-associate rather than solvate the hydrophobic aromatic rings.
Q2: I heated the ethanolic suspension to 60 °C and it cleared perfectly. However, needle-like crystals reformed upon cooling to room temperature. How do I prevent this recrystallization?
A2: Heating the solution increases the entropy of the system (
Q3: My downstream biological assay requires ethanol as the primary vehicle. What co-solvents can I use to achieve a 10 mg/mL stock without causing assay toxicity? A3: If you are restricted to an ethanol-dominant vehicle, we recommend a binary solvent system using Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) as a co-solvent. Adding 10–20% v/v DMSO disrupts the ethanol self-association and provides a highly polar aprotic environment that effectively solvates the ester linkage and aromatic rings, maintaining a clear solution upon cooling.
Quantitative Data & Solvent Matrices
To make informed experimental choices, refer to the physicochemical parameters and co-solvent matrix below.
Table 1: Physicochemical Profile of 4-Chlorophenyl p-Anisate
| Parameter | Value / Characteristic | Impact on Solvation |
| Molecular Formula | C14H11ClO3 | High carbon-to-heteroatom ratio reduces polarity. |
| Melting Point | 97–99 °C [1] | Indicates a rigid, stable crystal lattice requiring high energy to break. |
| Functional Groups | Ester, Methoxy, Aryl Chloride | Weak hydrogen bond acceptors; no hydrogen bond donors [2]. |
| Predicted Solubility (EtOH) | < 2 mg/mL at 20 °C | Requires intervention for standard 10-50 mM stock solutions. |
Table 2: Co-Solvent Selection Matrix for Ethanolic Systems
| Co-Solvent | Recommended Ratio (v/v) | Solubilizing Mechanism | Downstream Compatibility |
| DMSO | 10% - 20% | Strong dipole disrupts lattice; excellent solvation of aromatics. | High (Standard for cell-based assays). |
| Dichloromethane (DCM) | 20% - 30% | Lowers overall dielectric constant; highly miscible with esters. | Low (Toxic to cells; strictly for organic synthesis). |
| THF | 15% - 25% | Ether oxygen coordinates with the ester; disrupts | Moderate (Requires evaporation for bio-assays). |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating visual and thermal checkpoints, you ensure the thermodynamic stability of your stock solutions before proceeding to critical assays.
Protocol A: Heat-Assisted Dissolution for Low-Concentration Stocks (≤ 2 mg/mL)
Use this protocol when pure ethanol is strictly required and low concentrations are acceptable.
-
Weighing: Accurately weigh 2.0 mg of 4-chlorophenyl p-anisate into a clean, dry 2 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of absolute ethanol (≥99.5% purity). Cap tightly to prevent evaporation.
-
Thermal Incubation: Place the vial in a thermomixer or water bath set to 55 °C.
-
Agitation: Sonicate the heated vial for 10 minutes. Causality note: Sonication provides localized cavitation energy to break apart aggregates, while heat provides the thermodynamic driving force for dissolution.
-
Validation Check 1 (Visual): Remove from heat. The solution must be completely transparent with no particulate matter.
-
Validation Check 2 (Thermodynamic Stability): Allow the vial to cool undisturbed on a benchtop at 20 °C for 4 hours. Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), micro-precipitates have formed, indicating the concentration is too high. If the beam is invisible, the solution is stable.
Protocol B: Co-Solvent Formulation for High-Concentration Stocks (10 mg/mL)
Use this protocol for robust synthesis stocks or high-concentration assay vehicles.
-
Primary Solvation: Weigh 10.0 mg of 4-chlorophenyl p-anisate into a glass vial.
-
Co-solvent Addition: Add 150 µL of DMSO (or DCM for synthesis applications). Vortex for 30 seconds. The powder should dissolve almost immediately due to the favorable
with the aprotic solvent. -
Dilution: Slowly add 850 µL of absolute ethanol dropwise while continuously vortexing. Causality note: Slow addition prevents localized shock-precipitation by maintaining a gradual shift in the dielectric constant.
-
Validation Check: Store the solution at 4 °C overnight, then warm to room temperature. If the solution remains clear, the co-solvent ratio is sufficient to permanently depress the crystallization point.
Caption: Troubleshooting workflow for resolving ester precipitation in ethanolic solutions.
References
-
Direct, rapid and convenient synthesis of esters and thioesters using PPh3/N-chlorobenzotriazole system. SciELO. Available at:[Link]
-
Properties of Esters. Chemistry LibreTexts. Available at:[Link]
-
K2CO3-Catalyzed Transesterification for the Synthesis of esters Using Primary Amides as Acyl Donors. The Royal Society of Chemistry. Available at:[Link]
Diagnostic Workflow: Hydrolysis Mitigation Strategy
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the premature degradation of active esters during peptide synthesis and bioconjugation.
4-Chlorophenyl esters are powerful tools for amide bond formation, but the very electronic properties that make them excellent electrophiles also make them highly susceptible to hydrolysis. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these reactions and providing self-validating protocols to ensure your workflows are robust and reproducible.
Before adjusting your chemistry, use the following decision tree to isolate the root cause of your ester degradation.
Diagnostic workflow for identifying and mitigating 4-chlorophenyl ester hydrolysis.
Core FAQs: Mechanistic Insights & Causality
Q1: Why do my 4-chlorophenyl esters hydrolyze so rapidly compared to standard alkyl esters? A1: The susceptibility of an ester to hydrolysis is directly tied to the electronic nature of its leaving group. The para-chloro substituent exerts a strong electron-withdrawing inductive effect. This stabilizes the resulting phenoxide leaving group and increases the partial positive charge on the carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack by water 1.
Q2: I must perform my bioconjugation in an aqueous buffer. How can I minimize hydrolysis?
A2: Ester hydrolysis in water is highly pH-dependent. In alkaline conditions, the reaction proceeds via a base-catalyzed (
Q3: My active ester degrades even in "anhydrous" DMF during peptide synthesis. What is happening? A3: DMF is highly hygroscopic. Furthermore, common coupling additives (like HOBt) are frequently supplied as monohydrates. This introduces stoichiometric amounts of water directly into your reaction mixture, causing parallel hydrolysis during the rate-limiting coupling step 4. You must actively dry both the solvent and the solid reagents prior to activation.
Quantitative Data: Electronic Effects on Hydrolysis
Understanding the Hammett (
| Substituent | Hammett | Electronic Effect | Relative Hydrolysis Risk |
| p-NO₂ | 1.00 | Strong Electron Withdrawing | Extreme |
| p-Cl | 0.23 | Moderate Electron Withdrawing | High |
| p-H | 0.00 | Neutral | Moderate |
| p-CH₃ | -0.17 | Electron Donating | Low |
Data derived from Hammett
Self-Validating Experimental Protocols
To guarantee success, a protocol must verify its own integrity at critical junctures. Implement these standard operating procedures to eliminate hydrolysis variables.
Protocol 1: Preparation and Validation of Strictly Anhydrous Coupling Environments
Causality: Even trace moisture acts as a competing nucleophile against your target amine. Removing water shifts the kinetic competition entirely in favor of aminolysis.
-
Solvent Desiccation: Add activated 3Å molecular sieves (20% m/v) to HPLC-grade DMF or DCM.
-
Mechanistic Note: The 3-angstrom pore size selectively traps water molecules (~2.8Å) while strictly excluding larger solvent molecules, preventing solvent degradation or side-reactions.
-
-
Reagent Preparation: Dry all coupling additives (e.g., HOBt) in a vacuum desiccator over P₂O₅ for 24 hours prior to use to remove crystalline hydrates.
-
Self-Validation (Karl Fischer Titration): Before initiating the coupling, withdraw a 1 mL aliquot of the solvent and perform a volumetric Karl Fischer titration.
-
Validation Checkpoint: Proceed only if the water content is < 50 ppm. If > 50 ppm, replace the molecular sieves and incubate for an additional 24 hours.
-
Protocol 2: Kinetically Controlled In Situ Activation and Coupling
Causality: The activation energy for aminolysis (desired) is generally lower than that for hydrolysis (undesired). By lowering the reaction temperature, we differentially slow down the hydrolysis pathway more than the aminolysis pathway, trapping the reaction in a kinetically favorable state.
-
Pre-chilling: Dissolve the carboxylic acid and the 4-chlorophenol (or pre-formed 4-chlorophenyl ester) in the validated anhydrous solvent from Protocol 1. Chill the reaction vessel to 0–4°C using an ice-water bath under an Argon atmosphere.
-
Base Addition: Add a sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA) dropwise.
-
Mechanistic Note: DIEA's steric bulk prevents it from acting as a nucleophile, ensuring it only acts as a proton sponge. Less hindered bases can directly attack the active ester.
-
-
Amine Introduction: Add the target amine. Maintain the temperature at 0–4°C for the first 2 hours, then slowly allow the vessel to warm to room temperature.
-
Self-Validation (HPLC Monitoring): At
and , quench a 10 µL aliquot of the reaction mixture into 90 µL of acidic mobile phase (e.g., 0.1% TFA in Acetonitrile) to instantly halt all kinetics. Analyze via RP-HPLC.-
Validation Checkpoint: Calculate the integration ratio of the product peak to the hydrolyzed free-acid peak. A ratio of >95:5 confirms the successful mitigation of hydrolysis.
-
References
-
Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems Source: Environmental Protection Agency (EPA) URL:[Link]
-
Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL:[Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenyl Benzoate Formation
Welcome to the Technical Support Center dedicated to the synthesis of phenyl benzoate. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during this esterification. The content is organized in a flexible question-and-answer format, designed to address specific issues and provide a clear rationale for troubleshooting and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and time-efficient method for synthesizing phenyl benzoate in a laboratory setting?
A1: The Schotten-Baumann reaction is the most robust and widely used method for the synthesis of phenyl benzoate, offering high yields under relatively straightforward conditions.[1] This method involves the reaction of phenol with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide (NaOH).[2][3] The key to its efficiency lies in the in-situ generation of the highly nucleophilic phenoxide ion, which rapidly attacks the electrophilic benzoyl chloride.[4] Under optimal conditions, this reaction can reach completion in as little as 15-30 minutes at room temperature.[1][5]
Q2: What is the fundamental mechanism of the Schotten-Baumann reaction for phenyl benzoate formation?
A2: The reaction proceeds via a nucleophilic acyl substitution. The process can be broken down into two primary steps:
-
Deprotonation of Phenol: The strong base (NaOH) deprotonates the weakly acidic phenol to form the sodium phenoxide salt. This significantly increases the nucleophilicity of the oxygen atom.[4][6]
-
Nucleophilic Attack: The highly reactive phenoxide ion then attacks the carbonyl carbon of benzoyl chloride. The tetrahedral intermediate formed subsequently collapses, expelling the chloride ion as a good leaving group to form the stable phenyl benzoate ester.[6]
Q3: Are there alternative methods to the Schotten-Baumann reaction for phenyl benzoate synthesis?
A3: Yes, several other methods exist, though they often involve longer reaction times or more specialized reagents. These include:
-
Fischer-Speier Esterification: This acid-catalyzed reaction between benzoic acid and phenol is a more atom-economical approach but is reversible and often requires high temperatures and long reaction times (1-10 hours) to achieve good yields.[1][5]
-
Steglich Esterification: A milder method using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It's advantageous for substrates sensitive to acidic or basic conditions but can have longer reaction times (~10 hours) and introduces challenges in removing the dicyclohexylurea (DCU) byproduct.[1][5]
-
Biocatalytic Synthesis: An emerging green chemistry approach utilizes enzymes like the ligase ClxA for the ATP-dependent formation of phenyl benzoate from benzoic acid and phenol in an aqueous medium.[7]
A comparative summary of these methods is presented in Table 1.
Data Presentation
Table 1: Comparison of Phenyl Benzoate Synthesis Methods
| Method | Reagents | Catalyst/Mediator | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Schotten-Baumann | Phenol, Benzoyl chloride | 10% Sodium hydroxide | Water | Room Temperature | 15 - 30 min | High (~80-96%)[5][8] |
| Fischer Esterification | Phenol, Benzoic acid | Strong acid (e.g., H₂SO₄) | Toluene or excess alcohol | Reflux | 1 - 10 hours[1][5] | Moderate to High |
| Steglich Esterification | Phenol, Benzoic acid | DCC, DMAP | Dichloromethane (DCM) | Room Temperature | ~10 hours[1][5] | Moderate |
| Mitsunobu Reaction | Phenol, Benzoic acid | DEAD, PPh₃ | THF | 0 - Room Temperature | ~24 hours[5] | Good to Excellent |
| Biocatalytic | Phenol, Benzoic acid | Ligase ClxA, ATP | Aqueous buffer | Not specified | Not specified | Up to 96% conversion[5] |
Troubleshooting and Optimization Guide
This section addresses specific issues you might encounter during the Schotten-Baumann synthesis of phenyl benzoate, with a focus on optimizing reaction time and yield.
Issue 1: Slow or Incomplete Reaction
A sluggish reaction is a common issue that can often be resolved by systematically evaluating the key reaction parameters.
Causality and Solution Pathways:
-
Insufficient Phenoxide Formation: The concentration of the highly reactive phenoxide ion is critical for a rapid reaction.
-
Poor Interfacial Mass Transfer: This is a biphasic reaction (aqueous and organic). Inefficient mixing leads to a low surface area of contact between the phenoxide (in the aqueous phase) and the benzoyl chloride (in the organic phase), thereby slowing down the reaction.
-
Troubleshooting: Vigorous stirring or shaking is essential.[4] For larger scale reactions, mechanical stirring with an appropriate impeller design is necessary to ensure a fine emulsion and maximize the interfacial area. In some cases, the use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly accelerate the reaction by transporting the phenoxide ion into the organic phase.[9][10]
-
-
Low Reaction Temperature: While the Schotten-Baumann reaction is typically performed at room temperature, lower ambient temperatures can decrease the reaction rate.
-
Troubleshooting: If the reaction is slow, gentle warming to 30-40°C can increase the kinetic energy of the molecules and accelerate the reaction. However, be cautious, as higher temperatures can also increase the rate of the competing hydrolysis of benzoyl chloride.[11]
-
Issue 2: Low Product Yield
Low yields are often attributable to side reactions or suboptimal reaction conditions.
Causality and Solution Pathways:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water and hydroxide ions in the aqueous phase to form benzoic acid, which is a common byproduct and represents a loss of your starting material.[11]
-
Troubleshooting:
-
Add the benzoyl chloride in small portions or dropwise to the vigorously stirred reaction mixture. This ensures that it preferentially reacts with the more nucleophilic phenoxide rather than accumulating and hydrolyzing.[1]
-
Maintain a moderate temperature. While some warming can speed up the desired reaction, excessive heat will accelerate hydrolysis.
-
Consider a two-phase solvent system (e.g., water and dichloromethane) to keep the benzoyl chloride concentration higher in the organic phase, away from the bulk of the aqueous base.[12]
-
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting materials and a lower yield of the desired product.
-
Troubleshooting: Ensure accurate measurement of your starting materials. Using a slight excess of phenol can help to ensure the complete conversion of the more expensive benzoyl chloride.[11]
-
Issue 3: Product Purity Issues
The most common impurities are unreacted phenol and the benzoic acid byproduct.
Causality and Solution Pathways:
-
Presence of Unreacted Phenol: Due to its acidity, phenol can be easily removed during the workup.
-
Purification Protocol: After the reaction is complete, dissolve the crude product in an organic solvent like dichloromethane. Wash the organic layer with a dilute aqueous solution of sodium hydroxide. The basic wash will deprotonate the phenol, forming the water-soluble sodium phenoxide, which will be extracted into the aqueous layer.[11]
-
-
Presence of Benzoic Acid: This byproduct from the hydrolysis of benzoyl chloride can also be removed with a basic wash.
-
Purification Protocol: Wash the organic solution of your product with a saturated aqueous solution of sodium bicarbonate. The weak base will deprotonate the acidic benzoic acid to form the water-soluble sodium benzoate, which will partition into the aqueous layer. The phenyl benzoate ester will not react and remains in the organic phase.[11]
-
Visualizations and Workflows
Reaction Mechanism
Caption: Mechanism of Phenyl Benzoate formation via Schotten-Baumann.
Experimental Workflow
Caption: Standard experimental workflow for phenyl benzoate synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol. Available at: [Link]
-
MedPharma. (2025, June 17). To prepare Phenyl benzoate from phenol. Available at: [Link]
-
Ascham, A., Tang, Q., Fairlamb, I. J. S., & Grogan, G. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Chemical Biology. Available at: [Link]
-
Brainly. (2024, January 9). The reaction of phenol with benzoyl chloride to give phenyl benzoate is known as. Available at: [Link]
-
VibzzLab. (2024, January 14). Phenyl Benzoate : Organic Synthesis [Video]. YouTube. Available at: [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
-
chemguide. (n.d.). Learning outcome 10.6(g). Available at: [Link]
- Jeurkar, M. M., et al. (2022). Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate.
-
Stan's Academy. (2018, January 8). Preparation of Phenyl benzoate. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Phenyl Benzoate. Available at: [Link]
- Cantillo, D., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering.
-
Desklib. (2023, March 31). Investigative Project: Preparation of Phenyl Benzoate and Literature. Available at: [Link]
-
ACS.org. (2024, July 30). Lesson 6.4: Temperature and the Rate of a Chemical Reaction. Available at: [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Preparation of Phenyl benzoate – Stan's Academy [stansacademy.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. medpharma12.com [medpharma12.com]
- 5. benchchem.com [benchchem.com]
- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Structural Verification of 4-Chlorophenyl 4-Methoxybenzoate: Benchtop vs. High-Field ¹H NMR Spectroscopy
As pharmaceutical manufacturing and fine chemical synthesis shift toward continuous processing and analytical Quality by Design (aQbD), the bottleneck of centralized analytical testing has become increasingly apparent. For the structural verification and Quality Assurance/Quality Control (QA/QC) of key intermediates like 4-chlorophenyl 4-methoxybenzoate , analytical chemists must choose between the unparalleled resolution of traditional High-Field NMR and the rapid, at-line accessibility of emerging Benchtop NMR systems.
This guide objectively compares the performance of Benchtop NMR (60–100 MHz) against High-Field NMR (400+ MHz) for the structural elucidation and purity quantification of 4-chlorophenyl 4-methoxybenzoate, providing a self-validating experimental protocol for researchers and drug development professionals.
Spectral Deconstruction & Mechanistic Causality
4-Chlorophenyl 4-methoxybenzoate (
According to high-resolution 400 MHz data published in the [1], the ¹H NMR spectrum (
-
3.89 ppm (s, 3H,
): The methoxy protons appear as a sharp singlet. They are deshielded by the electronegative oxygen atom. -
6.98 ppm (d,
Hz, 2H, Benzoate Ring): These protons are ortho to the methoxy group. The strong electron-donating resonance effect (+R) of the methoxy oxygen shields these nuclei, shifting them upfield. -
7.16 ppm (d,
Hz, 2H, Chlorophenyl Ring): Protons ortho to the ester oxygen. The ester oxygen acts as a +R donor to the chlorophenyl ring, shielding these protons. -
7.39 ppm (d,
Hz, 2H, Chlorophenyl Ring): Protons ortho to the chlorine atom. The inductive electron-withdrawing effect (-I) of the halogen slightly deshields these nuclei. -
8.14 ppm (d,
Hz, 2H, Benzoate Ring): Protons ortho to the carbonyl group. The potent electron-withdrawing resonance (-R) and inductive (-I) effects of the carbonyl group severely deshield these protons, pushing them far downfield.
Comparative Performance Guide
The primary analytical challenge with 4-chlorophenyl 4-methoxybenzoate is the proximity of the aromatic signals (ranging from 6.98 to 8.14 ppm). The ratio of the chemical shift difference (
As supported by [2], modern cryogen-free systems offer sufficient dispersion for routine QA/QC, though they cannot match the first-order clarity of superconducting magnets.
| Specification | Benchtop NMR (e.g., 80 MHz) | High-Field NMR (e.g., 400 MHz) |
| Magnet Technology | ~1.88 Tesla (Permanent Neodymium Magnet) | 9.4 Tesla (Superconducting Magnet) |
| Cryogen Requirements | None (Cryogen-free, standard electrical outlet) | Liquid Helium & Liquid Nitrogen required |
| Spectral Resolution | Moderate: | High: |
| Sensitivity (LOD) | Lower: Requires higher sample concentrations (~15–50 mg) for adequate Signal-to-Noise (S/N). | Very High: Can routinely detect and quantify impurities at < 1 mg concentrations. |
| Workflow Placement | At-line in the fume hood; immediate reaction monitoring. | Centralized analytical core facility; subject to queue times. |
| Primary Utility | Routine batch release, raw material ID, and high-throughput QA/QC. | Complex structural elucidation and trace unknown impurity profiling. |
Self-Validating Experimental Protocol (qNMR)
To ensure scientific integrity during QA/QC batch release, the following quantitative NMR (qNMR) protocol is designed as a self-validating system . By utilizing an internal standard (IS), this method eliminates the need for external calibration curves or identical reference standards. If the IS signal integrates correctly against the target, the system inherently validates both the instrument's quantitative performance and the sample's purity simultaneously.
Step-by-Step Methodology
-
Standard Selection: Select an internal standard that does not overlap with the target signals. For 4-chlorophenyl 4-methoxybenzoate, Dimethyl sulfone (
) is ideal, as its sharp singlet appears at ~3.0 ppm, far from the methoxy (3.89 ppm) and aromatic (6.98–8.14 ppm) signals. -
Gravimetric Preparation: Using a microbalance, accurately weigh ~20.0 mg of the synthesized 4-chlorophenyl 4-methoxybenzoate and ~5.0 mg of the
internal standard into a glass vial. Record exact weights to 0.01 mg. -
Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a standard 5 mm NMR tube. (Causality: TMS provides a reliable 0.00 ppm reference point, while the deuterium provides a lock signal to stabilize the magnetic field). -
Acquisition Parameters:
-
Pulse Angle: 90° for maximum signal excitation.
-
Relaxation Delay (
): Set to at least of the slowest relaxing proton (typically 15–20 seconds for aromatic protons). (Causality: Failing to allow complete longitudinal relaxation will result in truncated signal integration, artificially skewing the purity calculation). -
Scans: 16 to 64 scans depending on the required S/N ratio.
-
-
Processing & Absolute Quantification: Apply zero-filling and a mild exponential window function (e.g., LB = 0.3 Hz). Perform Fourier transform, phase correction, and baseline correction. Calculate the absolute purity using the fundamental qNMR equation:
QA/QC Workflow Visualization
The integration of Benchtop NMR into pharmaceutical workflows allows for rapid decision-making, reserving High-Field NMR strictly for complex impurity profiling when benchtop resolution is insufficient.
Figure 1: Decision workflow for NMR-based structural verification and QA/QC batch release.
References
-
Rouhi-Saadabad, H., & Akhlaghinia, B. (2014). Direct, rapid and convenient synthesis of esters and thioesters using PPh3/N-chlorobenzotriazole system. Journal of the Brazilian Chemical Society, 25(2). Available at: [Link]
-
Nanalysis. (2025). Benchtop NMR spectroscopy for pharmacopeial assays of over-the-counter medicines. Available at: [Link]
-
Bruker BioSpin. (n.d.). Smart-Scale NMR for Quality Control: Fourier 80. Available at: [Link]
-
Labcompare. (2020). New Fields and Exciting Applications for Benchtop NMR Instruments. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
